![molecular formula C18H17ClN2O2 B5726352 3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5726352.png)
3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone is a chemical compound with potential therapeutic properties. It belongs to the family of quinazolinone derivatives, which have been extensively studied for their biological activities.
作用机制
The mechanism of action of 3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone is not fully understood. However, it has been suggested that it exerts its biological activity through the inhibition of specific enzymes or signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule involved in cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone have been studied in various experimental models. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. In addition, it has been shown to inhibit the replication of herpes simplex virus type 1 and 2.
实验室实验的优点和局限性
The advantages of using 3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone in lab experiments include its high yield and purity, as well as its potential therapeutic properties. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
未来方向
There are several potential future directions for the study of 3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone. These include:
1. Further studies to understand its mechanism of action and potential side effects.
2. Exploration of its potential therapeutic properties in other disease models, such as autoimmune diseases and neurological disorders.
3. Development of novel derivatives with improved bioactivity and pharmacokinetic properties.
4. Investigation of its potential as a lead compound for drug discovery.
5. Studies to understand its potential role in combination therapy with other drugs.
In conclusion, 3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone is a chemical compound with potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a therapeutic agent.
合成方法
The synthesis of 3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone involves the reaction of 2-(4-chloro-3,5-dimethylphenoxy)ethylamine with anthranilic acid in the presence of a catalyst. The reaction proceeds through a condensation reaction followed by cyclization to form the quinazolinone ring. The yield of the reaction is typically high, and the purity of the final product can be achieved through recrystallization.
科学研究应用
3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone has been studied for its potential therapeutic properties in various disease models. It has been shown to exhibit anti-inflammatory, anticancer, and antiviral activities. In particular, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have potent antiviral activity against herpes simplex virus type 1 and 2.
属性
IUPAC Name |
3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-12-9-14(10-13(2)17(12)19)23-8-7-21-11-20-16-6-4-3-5-15(16)18(21)22/h3-6,9-11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVMKOPMJYWXSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({[(2-bromophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5726272.png)
![2,3-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5726280.png)
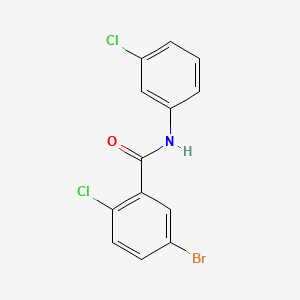
![N~1~-benzyl-N~1~,N~2~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5726297.png)
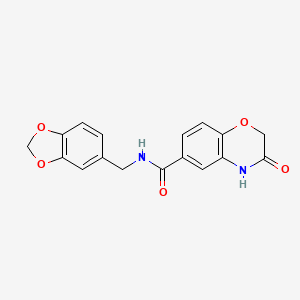
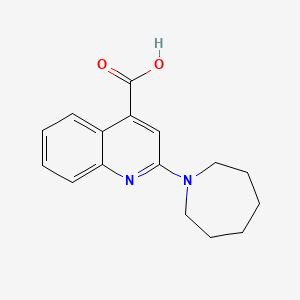
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5726339.png)
![N-[4-(diethylamino)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B5726346.png)
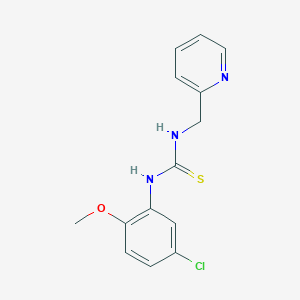
![4-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5726358.png)
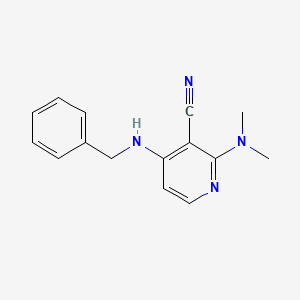
![11-[(3-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5726373.png)
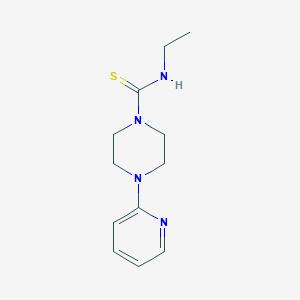
![2-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5726388.png)